

A Technical Guide to the Discovery and Synthesis of Gadolinium-148

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gadolinium-148**

Cat. No.: **B1240889**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the radionuclide **Gadolinium-148** (^{148}Gd). This document consolidates key quantitative data, details experimental protocols for its production and purification, and visualizes the associated workflows and logical relationships.

Discovery and Properties of Gadolinium-148

The element Gadolinium (Gd) was first identified spectroscopically in 1880 by the Swiss chemist Jean Charles Galissard de Marignac. However, the specific isotope **Gadolinium-148** was discovered later as a product of high-energy nuclear reactions.

Initial Identification: The first identification of ^{148}Gd is attributed to Hoffman and Crowell in 1953. They produced this new nuclide by bombarding tantalum foils with 340-MeV protons from a synchrocyclotron. The identification was confirmed by observing its characteristic alpha decay.

Radiological Properties: **Gadolinium-148** is a pure alpha-emitter with a relatively long half-life, making it a valuable tool in various scientific applications, including as a tracer in radiochemistry and physics research.^[1] Its decay properties are summarized in the table below.

Property	Value
Half-life ($t_{1/2}$)	74.6 \pm 3.0 years[2]
Decay Mode	Alpha (α)
Alpha Decay Energy	3.271 MeV[2]
Daughter Nuclide	Samarium-144 (^{144}Sm)
Atomic Mass	147.9181098 \pm 0.0000035 amu[2]

Synthesis of Gadolinium-148

Gadolinium-148 is not a naturally occurring isotope and must be produced artificially through nuclear reactions. The two primary methods for its synthesis are proton-induced spallation of heavy element targets and charged-particle induced reactions on rare earth targets.

Proton-Induced Spallation

High-energy proton bombardment of heavy metal targets, such as tantalum (Ta) and tungsten (W), leads to spallation reactions that produce a wide range of radionuclides, including ^{148}Gd . [3][4]

Nuclear Reaction: $^{181}\text{Ta}(\text{p},\text{x})^{148}\text{Gd}$ (where 'x' represents the emitted particles)

This method has been experimentally verified and is a common route for producing ^{148}Gd for research purposes.[3][5]

Production Cross-Sections: The efficiency of the production is quantified by the reaction cross-section. Experimentally measured cumulative production cross-sections for ^{148}Gd from proton-irradiated tantalum and tungsten are presented below.

Target Material	Proton Energy (MeV)	Cumulative Production Cross-Section (mb)
Tantalum (Ta)	600	15.2 ± 4.0 [3][6]
	800	28.6 ± 3.5 [3][6]
Tungsten (W)	600	8.31 ± 0.92 [3][6][7]
	800	19.4 ± 1.8 [3][6][7]
Gold (Au)	600	0.591 ± 0.155 [3][6]
	800	3.69 ± 0.50 [3][6]

Charged-Particle Induced Reactions on Rare Earth Targets

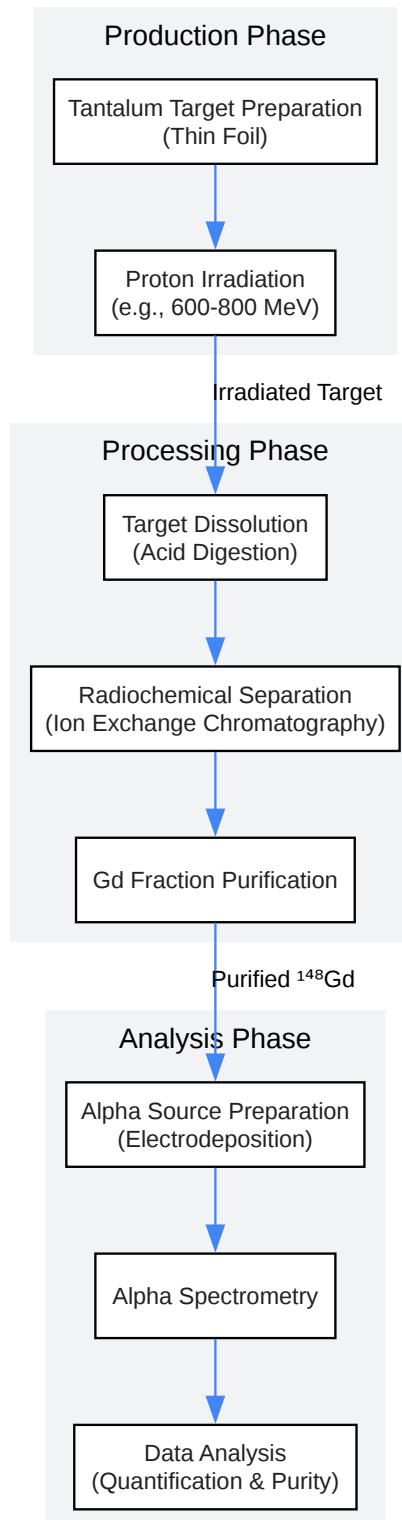
An alternative production route involves the bombardment of stable isotopes of samarium (Sm) and europium (Eu) with charged particles like deuterons or alpha particles.[8] This method can be advantageous as it may require lower incident particle energies compared to spallation.[8]

Potential Nuclear Reactions:

- $^{147}\text{Sm}(\alpha, 3n)^{148}\text{Gd}$
- $^{151}\text{Eu}(\text{d}, 5n)^{148}\text{Gd}$
- $^{153}\text{Eu}(\text{d}, 7n)^{148}\text{Gd}$
- $^{151}\text{Eu}({}^3\text{He}, x)^{148}\text{Gd}$
- $^{153}\text{Eu}({}^3\text{He}, x)^{148}\text{Gd}$

The following table presents calculated cross-section data for some of these reactions.

Target Isotope	Projectile	Reaction	Maximum Calculated Cross-Section (mb)	Energy at Max Cross-Section (MeV)
^{147}Sm	α	$(\alpha, 3n)$	~1288	~37
^{151}Eu	d	$(d, 5n)$	-	-
^{151}Eu	^3He	$(^3\text{He}, x)$	~449.6	57
^{153}Eu	d	$(d, 7n)$	-	-
^{153}Eu	^3He	$(^3\text{He}, x)$	~275.86	72


Experimental Protocols

Synthesis via Proton Spallation of Tantalum

This protocol outlines the general steps for producing and isolating ^{148}Gd from a tantalum target.

Logical Workflow for ^{148}Gd Production and Analysis

Workflow for Gadolinium-148 Production and Analysis

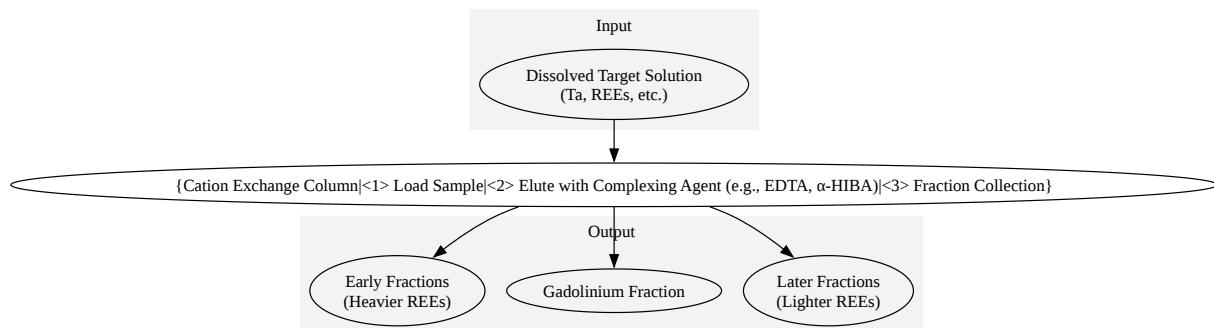
[Click to download full resolution via product page](#)

Caption: Workflow for **Gadolinium-148** Production and Analysis.

1. Target Preparation:

- High-purity tantalum metal foils, typically a few micrometers thick, are used as the target material.[3]
- The thin nature of the foils allows for minimal energy loss of the incident protons within the target and facilitates the subsequent detection of alpha particles from the produced ^{148}Gd .[3]

2. Irradiation:


- The tantalum foils are irradiated with a high-energy proton beam (e.g., 600-800 MeV) from a particle accelerator.[3]
- The proton flux is monitored using aluminum foils via the $^{27}\text{Al}(\text{p},\text{x})^{22}\text{Na}$ reaction.[3]
- Irradiation times are dependent on the desired activity of ^{148}Gd .

3. Target Dissolution:

- Following irradiation and a suitable cooling period, the tantalum foil is dissolved. This is a challenging step due to tantalum's high resistance to acid attack.
- A mixture of hydrofluoric acid (HF) and nitric acid (HNO₃) or sulfuric acid (H₂SO₄) is typically required for complete dissolution.[9]

4. Radiochemical Separation:

- The resulting solution contains the bulk tantalum, ^{148}Gd , and a multitude of other spallation products, including other rare earth elements.
- Ion-exchange chromatography is the primary method for separating the rare earth elements from the bulk tantalum and then from each other.[10][11]

[Click to download full resolution via product page](#)

Caption: Alpha Spectrometry Setup.

3. Radionuclidic Purity:

- The radionuclidic purity of the final ^{148}Gd product is assessed by looking for the presence of other alpha- or gamma-emitting radionuclides in the respective spectra. A radionuclidic purity of >95% is typically achieved for the final product. [4]

Conclusion

The discovery and synthesis of **Gadolinium-148** have provided the scientific community with a valuable tool for a range of research applications. The production of ^{148}Gd , primarily through proton-induced spallation of tantalum or tungsten, requires sophisticated irradiation facilities and meticulous radiochemical separation techniques, with ion-exchange chromatography playing a pivotal role. The characterization of the final product relies heavily on high-resolution alpha spectrometry. This guide provides a foundational understanding of the core principles and experimental methodologies involved in the journey from a stable target material to a purified sample of **Gadolinium-148**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. physicsopenlab.org [physicsopenlab.org]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. osti.gov [osti.gov]
- 4. isotopes.gov [isotopes.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. Isotopes of gadolinium - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. How to Separate Heavy Rare Earth Elements - 911Metallurgist [911metallurgist.com]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and Synthesis of Gadolinium-148]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1240889#discovery-and-synthesis-of-gadolinium-148>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com